molecular formula C9H12N2O5S B2682298 N-(2-methoxy-4-nitrophenyl)ethanesulfonamide CAS No. 546077-27-4

N-(2-methoxy-4-nitrophenyl)ethanesulfonamide

Cat. No.: B2682298
CAS No.: 546077-27-4
M. Wt: 260.26
InChI Key: LRLFEGMYOBTSIO-UHFFFAOYSA-N
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Description

N-(2-methoxy-4-nitrophenyl)ethanesulfonamide: is a chemical compound characterized by its unique molecular structure, which includes a nitro group, a methoxy group, and an ethanesulfonamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxy-4-nitrophenyl)ethanesulfonamide typically involves the following steps:

  • Nitration: The starting material, 2-methoxyaniline, undergoes nitration to introduce the nitro group, forming 2-methoxy-4-nitroaniline.

  • Sulfonation: The nitroaniline derivative is then sulfonated to introduce the ethanesulfonamide group, resulting in the final product.

Industrial Production Methods: In an industrial setting, the compound is produced through a series of controlled chemical reactions, ensuring high purity and yield. The process involves the use of specific catalysts and reaction conditions to optimize the synthesis.

Chemical Reactions Analysis

Types of Reactions: N-(2-methoxy-4-nitrophenyl)ethanesulfonamide can undergo various chemical reactions, including:

  • Oxidation: The nitro group can be further oxidized to form nitroso or nitrate derivatives.

  • Reduction: The nitro group can be reduced to an amino group, resulting in different derivatives.

  • Substitution: The methoxy and nitro groups can undergo substitution reactions with different reagents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Typical reducing agents include iron (Fe) and hydrogen (H₂) in the presence of a catalyst.

  • Substitution: Various electrophiles and nucleophiles can be used to achieve substitution reactions.

Major Products Formed:

  • Oxidation Products: Nitroso derivatives, nitrate esters.

  • Reduction Products: Amino derivatives, hydroxylamines.

  • Substitution Products: Alkoxy derivatives, halogenated compounds.

Scientific Research Applications

Chemistry: N-(2-methoxy-4-nitrophenyl)ethanesulfonamide is used as an intermediate in the synthesis of more complex organic compounds. Its unique structure makes it a valuable building block in organic synthesis.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties. It may be used in the development of new drugs and therapeutic agents.

Medicine: Research is ongoing to explore the compound's potential as a pharmaceutical agent. Its ability to interact with biological targets makes it a candidate for drug development.

Industry: The compound is used in various industrial applications, including the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which N-(2-methoxy-4-nitrophenyl)ethanesulfonamide exerts its effects involves its interaction with specific molecular targets and pathways. The nitro group, in particular, plays a crucial role in its biological activity, as it can undergo redox reactions that affect cellular processes.

Molecular Targets and Pathways:

  • Enzymes: The compound may inhibit or activate certain enzymes, leading to changes in metabolic pathways.

  • Receptors: It may bind to specific receptors, triggering signaling cascades that result in biological effects.

Comparison with Similar Compounds

  • N-(4-methoxy-2-nitrophenyl)ethanesulfonamide: Similar structure but different position of the nitro group.

  • N-(2-methoxy-4-nitrophenyl)acetamide: Similar nitro and methoxy groups but different functional group.

Uniqueness: N-(2-methoxy-4-nitrophenyl)ethanesulfonamide stands out due to its specific arrangement of functional groups, which influences its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications.

Properties

IUPAC Name

N-(2-methoxy-4-nitrophenyl)ethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O5S/c1-3-17(14,15)10-8-5-4-7(11(12)13)6-9(8)16-2/h4-6,10H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRLFEGMYOBTSIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

546077-27-4
Record name N-(2-methoxy-4-nitrophenyl)ethane-1-sulfonamide
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